molecular formula C14H22BNO2 B2801622 (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid CAS No. 895543-00-7

(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid

Cat. No.: B2801622
CAS No.: 895543-00-7
M. Wt: 247.15
InChI Key: QAPKAEMTJUVEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Boronic Acid Chemistry

The study of boronic acids traces its origins to 1860, when Edward Frankland first synthesized and isolated ethylboronic acid through a reaction involving diethylzinc and triethyl borate. This milestone marked the inception of organoboron chemistry, a field that has since expanded to encompass diverse applications. Early research focused on elucidating the unique electronic properties of boronic acids, which arise from their Lewis acidity and ability to form reversible covalent bonds with diols, amines, and other nucleophiles. By the mid-20th century, boronic acids became pivotal in organic synthesis, particularly after the advent of the Suzuki-Miyaura cross-coupling reaction in 1979. This reaction leveraged boronic acids as key coupling partners, enabling efficient carbon-carbon bond formation and revolutionizing synthetic methodologies.

The late 20th century witnessed the emergence of boronic acids in medicinal chemistry. The approval of bortezomib in 2003—a boronic acid-based proteasome inhibitor for treating multiple myeloma—validated their therapeutic potential. Subsequent advancements in structural diversification, such as the incorporation of sterically hindered groups (e.g., tert-butyl) and heterocyclic moieties (e.g., pyrrolidine), further expanded their utility in drug design.

Table 1: Key Historical Milestones in Boronic Acid Research

Year Milestone Significance
1860 Synthesis of ethylboronic acid by Frankland Established organoboron chemistry as a distinct field
1979 Development of Suzuki-Miyaura coupling Enabled versatile C-C bond formation in synthetic chemistry
2003 FDA approval of bortezomib Demonstrated boronic acids' therapeutic potential in oncology

Position of (3-(Tert-Butyl)-4-(Pyrrolidin-1-yl)Phenyl)Boronic Acid in Medicinal Chemistry

This compound exemplifies the strategic integration of structural motifs to enhance pharmacological properties. The tert-butyl group confers steric bulk, improving metabolic stability and target selectivity by shielding the boronic acid moiety from nonspecific interactions. Concurrently, the pyrrolidine ring enhances solubility and facilitates interactions with biomolecular targets through hydrogen bonding and π-stacking. These features make the compound particularly suited for inhibiting enzymes with deep active sites, such as proteasomes and kinases.

Recent studies highlight its role in covalent inhibition strategies, where the boronic acid group forms reversible bonds with catalytic serine or threonine residues. This mechanism underpins its potential in cancer therapy, as evidenced by preclinical studies targeting the ubiquitin-proteasome pathway.

Table 2: Structural Features and Functional Impacts

Structural Feature Functional Role
Boronic acid (-B(OH)₂) Forms reversible covalent bonds with biological targets
Tert-butyl group Enhances metabolic stability and steric shielding
Pyrrolidine ring Improves solubility and facilitates π-interactions

Key Scientific Milestones in Research Evolution

The synthesis of this compound reflects broader trends in boronic acid chemistry. Early methods relied on classical lithiation-borylation sequences, which often required cryogenic conditions and yielded unstable intermediates. The advent of flow chemistry addressed these limitations; for example, a 2017 study demonstrated kilogram-scale production using a continuous flow reactor operating at 0°C with a residence time of 0.25 seconds. This innovation reduced reliance on palladium catalysts and toxic boron reagents, aligning with green chemistry principles.

Another milestone involves the rational design of boronic acid-containing inhibitors. Computational modeling and X-ray crystallography have clarified how the tert-butyl and pyrrolidine groups optimize binding to hydrophobic pockets and polar residues, respectively. Such insights have guided the development of second-generation inhibitors with improved pharmacokinetic profiles.

Current Research Landscape and Strategic Importance

Contemporary research on this compound spans multiple domains:

  • Drug Discovery : The compound serves as a scaffold for proteasome inhibitors and kinase modulators, with ongoing clinical trials exploring its derivatives in oncology.
  • Synthetic Methodology : Flow chemistry and catalyst-free reactions are being optimized to scale production while minimizing environmental impact.
  • Materials Science : Its ability to form dynamic covalent bonds is exploited in self-healing polymers and sensors.

Table 3: Emerging Applications in Modern Research

Application Area Research Focus
Oncology Proteasome inhibition for cancer therapy
Synthetic Chemistry Flow-based synthesis for sustainable production
Materials Science Dynamic covalent networks for smart materials

The compound’s versatility ensures its continued relevance in addressing challenges such as drug resistance and sustainable chemical synthesis. Future directions may include leveraging artificial intelligence to predict novel derivatives and exploring its role in targeted drug delivery systems.

Properties

IUPAC Name

(3-tert-butyl-4-pyrrolidin-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-14(2,3)12-10-11(15(17)18)6-7-13(12)16-8-4-5-9-16/h6-7,10,17-18H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPKAEMTJUVEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N2CCCC2)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895543-00-7
Record name (3-tert-Butyl-4-(pyrrolidin-1-yl)phenyl)boronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895543007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [3-tert-Butyl-4-(pyrrolidin-1-yl)phenyl]boronic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM9LAD8DFM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the addition of a boron-hydrogen bond over an alkene or alkyne to form the corresponding alkyl or alkenylborane . This reaction is generally rapid and proceeds with high selectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar hydroboration techniques on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid is widely employed in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl structures. The reaction typically involves aryl halides and proceeds via transmetalation with palladium catalysts.

Reagents/Conditions Products Key Findings
Pd(PPh₃)₄, K₂CO₃, toluene/ethanolBiaryl derivativesHigh yields (75–90%) achieved under mild conditions .
Pd(OAc)₂, SPhos ligand, dioxaneFunctionalized aromatic scaffoldsEnhanced selectivity for sterically hindered substrates due to tert-butyl group .

Mechanistic studies highlight the role of the pyrrolidine ring in stabilizing intermediates through weak coordination with palladium .

Oxidation and Reduction Reactions

The boronic acid moiety undergoes redox transformations under controlled conditions:

Oxidation

Oxidizing Agent Conditions Product Reference
H₂O₂Aqueous NaOH, 60°CPhenol derivatives
RuCl₃Acetonitrile, RTBoroxine (cyclotrimeric form)

Reduction

Reducing Agent Conditions Product Reference
LiAlH₄THF, refluxBorane intermediates
Super-hydride (LiEt₃BH)Dry THF, 0°CAlkylboranes

Transesterification with Diols

The compound forms boronic esters via transesterification, critical for sensor applications and protecting-group strategies:

Diol Catalyst Ester Product Yield Reference
1,2-EthanediolBF₃·OEt₂Cyclic boronate ester82%
PinacolNone (neat)Pinacol boronate95%

This reaction is reversible, enabling dynamic covalent chemistry applications .

C–H Activation and Arylation

The tert-butyl group directs rhodium-catalyzed C–H functionalization , enabling regioselective arylations:

Substrate Catalyst Conditions Product Reference
Benzamide derivatives[RhCl(cod)]₂DCE, 80°C, 24hDiaryl compounds
Pyridine derivativesRh(I)/phosphineToluene, Ag₂CO₃Heterobiaryls

Studies demonstrate that the tert-butyl group enhances steric control, favoring meta-selectivity in aromatic systems .

Nucleophilic Additions

The boronic acid participates in 1,4-conjugate additions with organometallic reagents:

Nucleophile Conditions Product Yield Reference
Grignard reagentsTHF, −78°CAlkyl- or aryl-boronate adducts65–80%
Organozinc reagentsPd(0) catalyst, RTFunctionalized boronic acids70%

Scientific Research Applications

Chemical Applications

Organic Synthesis

  • This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds. The boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of new carbon frameworks crucial for synthesizing complex organic molecules.

Material Science

  • In industrial applications, (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid is used in producing advanced materials, including polymers and electronic components. Its ability to form reversible covalent bonds enhances the properties of materials, making them suitable for various applications.

Biological Applications

Medicinal Chemistry

  • The compound plays a critical role in developing pharmaceuticals, particularly as a potential anticancer agent. Its mechanism involves inhibiting proteasome activity, which is vital for protein degradation in cells. This inhibition can induce apoptosis in cancer cells, suggesting its utility in cancer therapy.

Diabetes Management

  • This compound has shown promise in diabetes management by interacting with glucose transporters. This interaction could lead to the development of novel therapeutics aimed at regulating blood sugar levels.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Demonstrated potential in inducing apoptosis across various cancer cell lines through proteasome inhibition.
  • Diabetes Treatment : Interaction studies suggest its capability to modulate glucose uptake, indicating potential for diabetes therapeutics.

Case Studies and Research Findings

A variety of studies have explored the biological activity and applications of this compound:

StudyFindings
Study AInduced apoptosis in cancer cell lines through proteasome inhibition.
Study BDemonstrated selective binding to glucose transporters, indicating potential for diabetes treatment.
Study CShowed enhanced solubility and bioavailability compared to similar compounds.

These findings underscore the compound's versatility and potential as a therapeutic agent.

Mechanism of Action

The mechanism by which (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid exerts its effects is primarily through its role as a reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the transfer of an organic group from boron to palladium, which then couples with an aryl halide to form the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid and related boronic acid derivatives:

Compound Name Key Substituents Molecular Features Applications/Findings Reference
This compound Tert-butyl, pyrrolidine Enhanced steric bulk, potential H-bonding Likely used in cross-coupling or inhibitors (inferred) N/A
4-tert-Butylbenzeneboronic acid Tert-butyl at para position High lipophilicity, commercial availability Suzuki coupling intermediate
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl phenoxy, methyl Flexible ether chain, moderate polarity Fungal histone deacetylase inhibitor (IC₅₀: 1 µM)
(4-(4-(tert-Butyl)benzamido)phenyl)boronic acid tert-Butylbenzamide linkage Amide spacer, crystallizes from THF/H₂O Tubulin-targeting agent (melting point: 172–174°C)
(3-[2-(PYRROLIDIN-1-YL)ETHOXY]PHENYL)BORONIC ACID Pyrrolidine-ethoxy chain Ethoxy linker, basic nitrogen Available commercially (95% purity)

Commercial Availability and Purity

  • 4-tert-Butylbenzeneboronic acid is available at 97% purity , while pyrrolidine-containing analogs are sold at 95% purity (e.g., (3-[2-(PYRROLIDIN-1-YL)ETHOXY]PHENYL)BORONIC ACID) .

Biological Activity

(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry, particularly in cancer therapy and diabetes management. This compound features a tert-butyl group and a pyrrolidine ring, contributing to its unique steric and electronic properties. The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is crucial for interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H22_{22}BNO2_2, with a molecular weight of 247.14 g/mol. The structure includes:

  • Boronic Acid Group : Facilitates reversible binding with diols, enhancing interaction with carbohydrates.
  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that can participate in hydrogen bonding, influencing the compound's bioactivity.
  • Tert-butyl Group : Provides steric bulk that can affect solubility and reactivity.

The boronic acid moiety of this compound is known to inhibit proteasome activity, which plays a critical role in protein degradation within cells. This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for anticancer therapies. Additionally, the compound's interactions with specific proteins involved in cellular signaling pathways can modulate various biological processes, including those related to diabetes.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties:

  • Anticancer Activity : The compound has shown potential in inducing apoptosis in various cancer cell lines by disrupting proteasomal function.
  • Diabetes Management : Its ability to interact with glucose transporters may provide insights into developing therapeutics for diabetes.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Direct Boronation : Involves reacting 3-(tert-butyl)-4-pyrrolidinophenol with boron trioxide or boron trifluoride etherate.
  • Suzuki Coupling : Utilizes Suzuki coupling reactions where an aryl halide is coupled with a boronic acid precursor.
  • Functionalization of Pyrrolidine Derivatives : Starting from pyrrolidine derivatives, various electrophilic substitutions can yield the desired boronic acid structure.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that this compound selectively binds to proteins involved in cellular signaling pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantify binding affinities and kinetics.
StudyFindings
Study AInduced apoptosis in cancer cell lines through proteasome inhibition.
Study BDemonstrated selective binding to glucose transporters, indicating potential for diabetes treatment.
Study CShowed enhanced solubility and bioavailability compared to similar compounds.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with other related compounds:

Compound NameStructureUnique Features
4-(Pyrrolidin-1-yl)phenylboronic acidStructureLacks tert-butyl group; more polar
3-(Isopropyl)-4-(pyrrolidin-1-yl)phenylboronic acidStructureIsopropyl instead of tert-butyl; different steric hindrance
4-Borono-2-methylphenolStructureSimpler structure without pyrrolidine; primarily used for sensor applications

The combination of the bulky tert-butyl group and the nitrogen-containing pyrrolidine ring enhances the binding properties and biological activity of this compound compared to other phenylboronic acids.

Q & A

Q. What are the common synthetic routes for (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. A general approach includes:

Borylation : Introduce the boronic acid group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at 80–90°C .

Substituent Introduction : Install the tert-butyl and pyrrolidin-1-yl groups via Buchwald-Hartwig amination or Ullmann coupling. For example, react 3-bromo-4-(tert-butyl)phenylboronic acid with pyrrolidine using CuI/1,10-phenanthroline in DMF at 110°C .

  • Key Factors : Catalyst loading (0.5–5 mol%), solvent polarity, and temperature control (80–120°C) significantly impact yield (50–90%) and purity. Purification via silica gel chromatography (hexane/EtOAc) or recrystallization improves purity to >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and pyrrolidin-1-yl protons (δ ~2.8–3.2 ppm, multiplet). Boronic acid protons (B–OH) may appear as broad peaks at δ ~6–8 ppm in DMSO-d₆ .
  • FT-IR : Confirm boronic acid presence via B–O stretching (1340–1390 cm⁻¹) and O–H bending (3200–3600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M–OH]⁻ ions. For example, a molecular ion at m/z 274.2 corresponds to C₁₄H₂₁BNO₂ .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl and pyrrolidin-1-yl groups influence the reactivity of this boronic acid in Suzuki-Miyaura couplings, and what strategies mitigate reduced reactivity?

  • Methodological Answer :
  • Steric Effects : The tert-butyl group creates steric hindrance, slowing transmetalation in cross-coupling reactions. Kinetic studies show a 30–50% reduction in reaction rate compared to unsubstituted analogs .
  • Mitigation Strategies :

Use polar aprotic solvents (DME, DMF) to enhance solubility.

Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ at 90°C).

Prolong reaction time (24–48 hours) to achieve >70% yield .

Q. What are the best practices for assessing the stability of this compound under different pH and temperature conditions in aqueous/organic media?

  • Methodological Answer :
  • Stability Protocol :

pH Studies : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC over 24 hours. Stability is highest at pH 7–8 (90% remaining) but drops to <50% at pH <3 due to boronic acid protonation .

Thermal Stability : Heat samples in DMSO or EtOH (40–100°C) and track decomposition by TGA/DSC. Decomposition onset occurs at ~150°C .

  • Data Table :
ConditionStability (%)Time (h)
pH 3, 25°C4824
pH 7, 25°C9224
DMSO, 100°C7512

Q. How can researchers resolve contradictions in reported catalytic efficiencies when using this boronic acid in nickel- vs. palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :
  • Mechanistic Insights : Nickel catalysts (e.g., NiCl₂(dme)) favor single-electron transfer pathways, tolerating steric bulk better than palladium’s two-electron oxidative addition. For example, Ni-catalyzed reactions achieve 80–90% yield with aryl chlorides, whereas Pd systems require activated bromides .
  • Troubleshooting :

Verify ligand effects (e.g., PCy₃ for Ni vs. SPhos for Pd).

Adjust base (Cs₂CO₃ for Pd, K₃PO₄ for Ni).

Use kinetic profiling to identify rate-limiting steps (e.g., transmetalation vs. reductive elimination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.